N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide

Catalog No.
S2710285
CAS No.
864859-49-4
M.F
C24H18N4O2S2
M. Wt
458.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-...

CAS Number

864859-49-4

Product Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide

Molecular Formula

C24H18N4O2S2

Molecular Weight

458.55

InChI

InChI=1S/C24H18N4O2S2/c1-14(29)28-11-10-17-20(13-28)32-24(27-22(30)16-8-6-15(12-25)7-9-16)21(17)23-26-18-4-2-3-5-19(18)31-23/h2-9H,10-11,13H2,1H3,(H,27,30)

InChI Key

QJDQPITZRVWZFV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N

solubility

not available

Drug Discovery

The compound's structure incorporates several functional groups commonly found in bioactive molecules. The cyano group, benzothiazole, and thieno[2,3-c]pyridine moieties are known to be present in various drugs []. This suggests N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide could be a candidate for further investigation in drug discovery pipelines. Researchers might explore its potential to interact with specific biological targets relevant to various diseases.

Material Science

The molecule's structure also possesses characteristics that could be interesting for material science research. The aromatic rings and heterocyclic groups could contribute to interesting electronic properties. Additionally, the presence of the amide bond could influence self-assembly and interactions with other molecules []. Further studies could explore these properties for potential applications in organic electronics or functional materials.

Molecular Biology

The cyano and amide functional groups can serve as hydrogen bond acceptors, potentially allowing the molecule to interact with specific biomolecules. This characteristic could be useful in studies aimed at understanding protein-ligand interactions or designing probes for specific cellular processes [].

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide is a complex organic compound classified under thienopyridines. Its structure features several notable components: an acetyl group, a benzothiazole moiety, and a cyanobenzamide group. The molecular formula is C23H19N3O2SC_{23}H_{19}N_{3}O_{2}S with a molecular weight of approximately 458.55 g/mol. This compound has attracted interest in various scientific fields due to its potential biological and chemical properties, particularly in medicinal chemistry and materials science .

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: Typically involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride.
  • Substitution Reactions: These reactions replace one functional group with another, often utilizing reagents such as halogens or nucleophiles.

The biological activity of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide has been investigated for its potential antimicrobial and anticancer properties. Compounds within the benzothiazole class are known for their significant pharmacological activities. Research indicates that this compound may exhibit inhibitory effects on various biological pathways relevant to disease treatment .

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide typically involves several steps:

  • Formation of the Thienopyridine Core: Initial reactions involve creating the thienopyridine structure through cyclization processes.
  • Introduction of the Benzothiazole Moiety: This step often requires specific reagents and conditions to ensure proper bonding.
  • Cyanobenzamide Group Addition: Final modifications introduce the cyanobenzamide group to yield the target compound.

Common solvents used in these reactions include ethanol and other organic solvents. Catalysts such as piperidine may be employed to enhance reaction efficiency. Industrial methods may utilize techniques like microwave irradiation to optimize yield and reduce production costs .

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide has diverse applications:

  • Medicinal Chemistry: It is being studied for its potential therapeutic effects against diseases such as tuberculosis and various cancers.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules.
  • Material Science: It is explored for developing new materials due to its unique structural properties.

Several compounds share structural similarities with N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamideContains a methyl group instead of an acetyl groupPotentially different biological activity due to methyl substitution
Benzothiazole derivativesGeneral class that includes various substitutions on benzothiazoleBroad range of biological activities across different derivatives
4-Amino-benzamide derivativesSimilar amide functionality but lacks thienopyridine coreDifferent pharmacological profiles focused on hypertension and asthma treatment

The uniqueness of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide lies in its specific combination of structural motifs that may confer distinct biological activities compared to related compounds .

This compound's complex structure and potential applications render it a significant subject for ongoing research in medicinal chemistry and related fields.

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Dates

Last modified: 08-16-2023

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